3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one
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Overview
Description
3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one is a heterocyclic compound that features a fused ring system combining naphthalene and thiepin structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of naphthalene derivatives with sulfur-containing reagents can lead to the formation of the thiepin ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive compounds and studying their interactions with biological systems.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one involves its interaction with molecular targets and pathways within a system. This compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a biological system .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydronaphtho[1,2-b]thiophene: This compound has a similar fused ring system but lacks the oxygen-containing functional group.
Naphthodihydrofurans: These compounds have a similar naphthalene core but differ in the heterocyclic ring structure.
Uniqueness
3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
10442-73-6 |
---|---|
Molecular Formula |
C14H12OS |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
3,4-dihydro-2H-benzo[i][1]benzothiepin-5-one |
InChI |
InChI=1S/C14H12OS/c15-13-6-3-9-16-14-11-5-2-1-4-10(11)7-8-12(13)14/h1-2,4-5,7-8H,3,6,9H2 |
InChI Key |
KOUYIRLTIMFXSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C3=CC=CC=C3C=C2)SC1 |
Origin of Product |
United States |
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